Product packaging for 4-(Trifluoromethyl)pyrimidine-2-thiol(Cat. No.:CAS No. 13654-17-6)

4-(Trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B075952
CAS No.: 13654-17-6
M. Wt: 180.15 g/mol
InChI Key: HDGJASCXBNRLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, primarily because it is a fundamental component of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. ingentaconnect.com This natural prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry and drug discovery. ingentaconnect.comresearchgate.net Its aromatic, nitrogen-containing framework is synthetically versatile and can be readily modified at multiple positions, allowing chemists to create a wide array of derivatives. mdpi.com

Pyrimidine-based compounds exhibit a vast spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.netrsc.org This broad utility has led to the development of numerous approved drugs containing this core structure. nih.govnih.gov The ability of the pyrimidine ring to serve as a bioisostere for other aromatic systems and to engage in specific non-covalent interactions with biological targets further enhances its importance as a foundational scaffold for designing novel, biologically active molecules. researchgate.net

The Role of Trifluoromethylation in Heterocyclic Chemistry

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds is a widely used strategy in medicinal and agrochemical chemistry to enhance a molecule's properties. rsc.org The -CF3 group is strongly electron-withdrawing and highly lipophilic, characteristics that can profoundly alter the parent molecule's physicochemical profile. mdpi.commdpi.com

One of the primary benefits of trifluoromethylation is the enhancement of metabolic stability. rsc.orgmdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group resistant to enzymatic degradation, which can increase the half-life and bioavailability of a drug candidate. mdpi.commdpi.com Furthermore, the increased lipophilicity (hydrophobicity) conferred by the trifluoromethyl group can improve a molecule's ability to permeate biological membranes, leading to better absorption and distribution in vivo. rsc.orgmdpi.com Direct methods for adding trifluoromethyl groups to heteroaromatic systems are in high demand across the chemical industry due to these beneficial effects. nih.gov

Overview of Research Trajectories for Pyrimidine-2-thiol (B7767146) Compounds

Research into pyrimidine-2-thiol derivatives is active and multifaceted, primarily focusing on their utility as synthetic intermediates and their potential as biologically active agents. These compounds serve as versatile building blocks for creating more complex, densely functionalized pyrimidine structures. nih.gov The thiol group at the 2-position provides a reactive handle for various chemical transformations, enabling the synthesis of diverse molecular libraries.

A significant trajectory in the research of these compounds is the exploration of their pharmacological potential. researchgate.net Numerous studies have synthesized and evaluated pyrimidine-2-thiol derivatives for a range of biological activities. For instance, various hybrids and derivatives have been investigated for their anticancer properties, with some showing potent activity against leukemia, breast, and colon cancer cell lines. nih.govekb.eg Other research has focused on their potential as antimicrobial agents, with some compounds demonstrating a broad spectrum of activity against gram-positive bacteria. tubitak.gov.tr The ongoing synthesis of novel pyrimidine-2-thiol derivatives continues to be a promising avenue for discovering new therapeutic agents. ekb.egtubitak.gov.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F3N2S B075952 4-(Trifluoromethyl)pyrimidine-2-thiol CAS No. 13654-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGJASCXBNRLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929466
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136547-17-6
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)pyrimidine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 4-(Trifluoromethyl)pyrimidine-2-thiol

The construction of the this compound scaffold primarily relies on building the pyrimidine (B1678525) ring from acyclic precursors. The most common strategies involve the reaction of a three-carbon component, which bears the trifluoromethyl group, with a nitrogen-containing component like thiourea.

The most widely utilized method for constructing the pyrimidine ring is the cyclocondensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as thiourea, guanidine, or amidine. bu.edu.eg In the specific synthesis of this compound, this typically involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound or a synthetic equivalent with thiourea.

A common precursor is 4,4,4-trifluoro-1-(but-2-yn-1-one) or a related β-ketoester. The reaction proceeds by the initial nucleophilic attack of a nitrogen atom from thiourea on one of the carbonyl carbons of the fluorinated precursor. This is followed by an intramolecular condensation and dehydration, leading to the formation of the stable six-membered pyrimidine ring. This approach is highly effective for creating a variety of substituted pyrimidines and pyrimidine-2-thiols. mdpi.com

To enhance the efficiency and reaction rate of cyclocondensation, Lewis acids can be employed as catalysts. A Lewis acid can coordinate to a carbonyl oxygen of the fluorinated diketone or its equivalent, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic thiourea.

For instance, the synthesis of related trifluoromethyl-pyrimidinones has been successfully achieved using Lewis acid catalysis. nih.gov This principle is applicable to the synthesis of the target thiol. The reaction of a fluorinated β-ketoester with thiourea in the presence of a Lewis acid like gallium triflate or calcium triflimide can facilitate the cyclization under milder conditions. nih.govclaremont.edu The catalytic cycle involves activation of the carbonyl group, nucleophilic addition, cyclization, and subsequent dehydration to yield the final pyrimidine-2-thiol (B7767146) product.

The synthesis of a pyrimidine ring from a pyridine precursor is not a simple derivatization but a complex ring transformation. Such transformations, where one heterocyclic system is converted into another, are known but are not considered a standard or established pathway for the synthesis of this compound. Pyridine is a six-membered ring with one nitrogen atom, whereas pyrimidine has two nitrogen atoms in a 1,3-relationship. Converting a pyridine-2-thiol into a this compound would require significant ring-opening and rearrangement steps, which are generally less efficient than direct cyclocondensation methods. Therefore, this route is not commonly utilized in the literature for the preparation of this specific compound.

Synthesis of Analogues and Derivatives of this compound

Once the core this compound structure is obtained, it can be further modified to produce a wide range of analogues and derivatives. These modifications are key to tuning the compound's chemical and biological properties.

The pyrimidine ring is amenable to various chemical modifications. For example, related thiazolo[4,5-d]pyrimidine systems, which contain a pyrimidine core, can be readily functionalized. A common strategy involves chlorination of the pyrimidine ring, followed by nucleophilic substitution reactions. mdpi.com This allows for the introduction of various amine, alkoxy, or other functional groups.

Another approach involves linking functional groups to the pyrimidine backbone through an ether linkage. In one study, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized by reacting a key pyrimidine intermediate with various aromatic acids. nih.gov These examples demonstrate that the this compound scaffold serves as a versatile platform for generating a library of structurally diverse compounds.

Table 1: Examples of Synthesized Derivatives of Trifluoromethyl-Pyrimidines

Base Scaffold Reagents/Conditions Functional Group Introduced Reference
Thiazolo[4,5-d]pyrimidin-7(6H)-one POCl₃, Reflux Chlorine at C7 mdpi.com
7-chloro-thiazolo[4,5-d]pyrimidine Methylamine, Reflux Methylamino at C7 mdpi.com
4-chloro-6-(trifluoromethyl)pyrimidine 4-aminophenol, Cs₂CO₃ 4-aminophenoxy at C4 nih.gov
4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline Aromatic acid, EDCI, DMAP Amide moiety on the aniline nih.gov

The thiol (-SH) group and the nitrogen atoms of the pyrimidine ring in this compound are excellent ligands for coordinating with metal ions, making the compound a valuable building block in organometallic chemistry. The thiol can be deprotonated to form a thiolate (-S⁻), which readily binds to a variety of metals.

A notable example is the use of this compound in the preparation of a novel half-lantern dinuclear platinum(II) complex, [{Pt(bzq)(μ-L)}₂], where L represents the deprotonated this compound ligand. sigmaaldrich.comsigmaaldrich.com In this complex, the pyrimidine-2-thiolate acts as a bridging ligand between two platinum centers. The ability to form stable complexes with transition metals opens up possibilities for applications in catalysis, materials science, and medicinal inorganic chemistry. acs.org

Formation of Disulfide Linkages through Thiol Oxidation

The direct oxidation of this compound is a straightforward and efficient method for the synthesis of its corresponding disulfide, bis(4-(trifluoromethyl)pyrimidin-2-yl) disulfide. This transformation is a key step in the exploration of the chemical space around this pyrimidine scaffold and for the generation of molecules with potential applications in various fields of chemical and biological research. A number of oxidative protocols are well-suited for this purpose.

One of the most environmentally benign and mild methods for the oxidation of thiols to disulfides involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalytic amount of an iodide source, such as sodium iodide or iodine. nih.gov This method is attractive due to its use of a green oxidant, high yields, and simple work-up procedures. The reaction proceeds via the in situ generation of iodine, which then acts as the active oxidizing species. nih.gov

Another effective approach is the use of iodine as a catalyst in aerobic oxidations. researchgate.netnih.govnih.gov This sustainable method utilizes molecular oxygen as the terminal oxidant, making it an environmentally friendly and cost-effective option. researchgate.netnih.govnih.gov The catalytic cycle involves the oxidation of the thiol by iodine to form the disulfide and hydrogen iodide, which is then re-oxidized to iodine by oxygen. researchgate.net This protocol has been successfully applied to a wide range of thiols, including heteroaromatic derivatives. researchgate.net

Electrochemical oxidation represents a powerful and clean alternative for the formation of disulfide bonds. acs.org This method avoids the need for chemical oxidants and often proceeds with high efficiency and selectivity. Studies on the electrochemical oxidation of various 2-pyrimidinethiols have demonstrated that this technique affords the corresponding disulfides in excellent yields. acs.org The process involves the anodic oxidation of the thiol to a thiyl radical, which then dimerizes to form the disulfide.

The following table summarizes the key aspects of these synthetic methodologies for the formation of bis(4-(trifluoromethyl)pyrimidin-2-yl) disulfide from this compound.

Oxidative MethodKey ReagentsTypical Reaction ConditionsAdvantagesPotential Yields
Hydrogen Peroxide/Iodide CatalysisH₂O₂, NaI or I₂ (catalytic)Solvent-free or in a suitable solvent (e.g., EtOAc), Room temperatureMild, environmentally friendly, high yields, simple work-upGood to excellent nih.gov
Iodine-Catalyzed Aerobic OxidationI₂ (catalytic), O₂ (from air or balloon)EtOAc, 70 °CSustainable, cost-effective, broad substrate scopeGood to excellent researchgate.netnih.gov
Electrochemical OxidationSupporting electrolyte (e.g., Bu₄NBF₄)Ethanenitrile, controlled potential electrolysisClean (no chemical oxidants), high efficiency and selectivityExcellent acs.org

While specific experimental data for the oxidation of this compound is not extensively reported in the literature, the successful application of these methods to a wide array of analogous thiols, including other substituted pyrimidine-2-thiols, provides strong evidence for their applicability. nih.govresearchgate.netacs.org The choice of method would depend on the desired scale of the reaction, available equipment, and environmental considerations. For laboratory-scale synthesis, all three methods offer viable and efficient routes to bis(4-(trifluoromethyl)pyrimidin-2-yl) disulfide.

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Structural Confirmation

The analysis of 4-(Trifluoromethyl)pyrimidine-2-thiol involves a multi-faceted approach where each spectroscopic technique provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this compound, analyses of ¹H, ¹³C, and ¹⁹F nuclei are all crucial for a comprehensive characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy identifies the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the protons on the pyrimidine (B1678525) ring are expected to produce distinct signals. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

Interactive Data Table: ¹H NMR Spectral Data

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available
SHData not availableData not availableData not available

Note: Specific experimental data for chemical shifts and coupling constants are not publicly available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is characteristic of the type of carbon (e.g., aromatic, attached to a heteroatom). The carbon of the trifluoromethyl group (CF₃) will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Interactive Data Table: ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
C-2Data not availableData not availableData not available
C-4Data not availableData not availableData not available
C-5Data not availableData not availableData not available
C-6Data not availableData not availableData not available
CF₃Data not availableData not availableData not available

Note: Specific experimental data for chemical shifts are not publicly available in the searched literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the CF₃ group attached to the pyrimidine ring.

Interactive Data Table: ¹⁹F NMR Spectral Data

Fluorine NucleiChemical Shift (δ) ppmMultiplicity
CF₃Data not availableData not available

Note: Specific experimental chemical shift data is not publicly available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H and C=N vibrations of the pyrimidine ring, the C-F vibrations of the trifluoromethyl group, and the S-H or C=S vibration, which helps in determining the predominant tautomeric form (thiol or thione).

Interactive Data Table: Key IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)
S-HStretchData not available
N-HStretchData not available
C=NStretchData not available
C-FStretchData not available
Pyrimidine RingRing VibrationsData not available

Note: Specific experimental data for IR absorption bands are not publicly available in the searched literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the precise elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural information by revealing how the molecule breaks apart. The empirical formula for the compound is C₅H₃F₃N₂S, with a molecular weight of approximately 180.15 g/mol . sigmaaldrich.com

Interactive Data Table: Mass Spectrometry Data

Ionm/z (Mass-to-Charge Ratio)
[M]⁺Data not available
Major FragmentsData not available

Note: Specific experimental mass spectrometry data is not publicly available in the searched literature.

Crystallographic Analysis and Conformational Studies

Following a comprehensive search of available scientific literature and chemical databases, detailed crystallographic and conformational analysis data for the specific compound this compound could not be located. The subsequent sections outline the intended analysis that would be performed had the data been available.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Interactive Data Table: Crystallographic Parameters for this compound

ParameterValue
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available
Calculated Density (g/cm³) Data not available
R-factor (%) Data not available

Investigation of Molecular Conformation and Disorder in Crystal Structures

Analysis of the crystal structure would also allow for a detailed investigation of the molecule's conformation. This includes the planarity of the pyrimidine ring, the orientation of the trifluoromethyl and thiol substituents, and any intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. Furthermore, any positional or rotational disorder of the trifluoromethyl group or other parts of the molecule within the crystal structure would be identified and modeled. Such studies are crucial for understanding the molecule's stability and potential interactions in a solid-state environment.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as frontier molecular orbitals. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govaimspress.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov

For 4-(Trifluoromethyl)pyrimidine-2-thiol, the presence of the electron-withdrawing trifluoromethyl (-CF3) group and the pyrimidine (B1678525) ring's nitrogen atoms are expected to significantly influence the energies of the frontier orbitals. DFT calculations would precisely quantify these energies. The electron density distribution in the HOMO is typically located on the more electron-rich parts of the molecule, likely the thiol group and the pyrimidine ring, while the LUMO density is often distributed over the electron-deficient regions.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative Data)
ParameterEnergy (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.8Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)4.7Indicates chemical stability and reactivity. A larger gap implies higher stability.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry on the potential energy surface. journaleras.com This process, known as geometry optimization, provides precise predictions of bond lengths, bond angles, and dihedral angles. acs.org

For this compound, the pyrimidine ring is expected to be essentially planar. A key aspect of its conformational analysis is the potential for thione-thiol tautomerism. The molecule can exist in the thiol form (containing an S-H bond) or the thione form (containing a C=S bond and an N-H bond). DFT studies on the related compound 2-pyrimidinethiol have shown that the relative stability of these tautomers can depend significantly on the environment (gas phase vs. solvent). nih.gov Similar calculations for the 4-(trifluoromethyl) derivative would be crucial to determine the predominant tautomer under various conditions, which in turn governs its chemical behavior.

Table 2: Predicted Geometrical Parameters from DFT Optimization (Illustrative Data)
ParameterThiol FormThione Form
Bond Length (C2-S)~1.77 Å~1.68 Å
Bond Length (S-H)~1.34 ÅN/A
Bond Length (N1-H)N/A~1.01 Å
Bond Angle (N1-C2-N3)~116°~125°
Dihedral Angle (Ring)~0°~0°

DFT methods can accurately calculate these properties. For instance, a computational study on the structurally similar 5-(trifluoromethyl)pyridine-2-thiol (B7722606) utilized DFT with the B3LYP functional to determine its dipole moment and hyperpolarizability, revealing its potential as an NLO material. journaleras.com A similar investigation of this compound would quantify its polarity. The high electronegativity of the fluorine and nitrogen atoms suggests that the molecule possesses a significant dipole moment.

Table 3: Calculated Dipole Moment and Polarizability (Illustrative Data based on related compounds journaleras.com)
PropertyCalculated ValueUnit
Dipole Moment (μ)3.5Debye (D)
Mean Polarizability (α)15.210-24 esu
First Order Hyperpolarizability (β)8.910-30 esu

Quantum Chemical Calculations

Beyond DFT, a range of quantum chemical methods can be employed to explore more complex molecular behaviors, such as chemical reactions and the interaction with electromagnetic radiation.

Quantum chemical calculations are indispensable for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a reaction can be constructed.

A primary reaction mechanism to investigate for this compound is the aforementioned thione-thiol tautomerization. Computational studies on 2-pyrimidinethiol have detailed the energy barriers for this process, both for the isolated molecule and when mediated by water molecules. nih.gov The transition state for the intramolecular proton transfer involves a strained four-membered ring, leading to a high energy barrier. nih.gov However, intermolecular mechanisms, such as through a dimer complex or with solvent assistance, provide lower energy pathways. nih.gov Similar calculations on the 4-(trifluoromethyl) derivative would elucidate how the potent electron-withdrawing -CF3 group modifies these energy barriers and influences the rate of tautomerization.

Computational methods can predict various types of molecular spectra, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. Comparing these theoretical spectra with experimental results serves as a stringent validation of the calculated molecular structure. acs.org

For this compound, DFT calculations can predict the vibrational frequencies and their corresponding intensities. The theoretical IR spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For example, the thiol tautomer would exhibit a characteristic S-H stretching frequency, while the thione tautomer would show C=S and N-H stretching vibrations. The strong C-F stretching modes from the trifluoromethyl group would also be a prominent feature. These predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure and tautomeric form.

Applications in Chemical Science and Materials Research

Role as a Key Synthetic Intermediate

4-(Trifluoromethyl)pyrimidine-2-thiol serves as a crucial building block in organic synthesis, enabling the construction of more complex molecular frameworks. The presence of multiple reaction sites—the thiol group, the nitrogen atoms in the pyrimidine (B1678525) ring, and the carbon atoms susceptible to nucleophilic substitution—allows for diverse chemical transformations.

Precursor in Agrochemical Synthesis

The trifluoromethylpyrimidine moiety is a key structural motif in a number of modern agrochemicals. nih.gov Pyrimidine derivatives are widely utilized in the design of pesticides, fungicides, and plant growth regulators. nih.gov The inclusion of a trifluoromethyl group often enhances the biological activity and metabolic stability of these molecules. While direct synthesis pathways for commercial agrochemicals starting from this compound are proprietary, its value lies in its potential to serve as a precursor for active ingredients. For instance, related trifluoromethyl-substituted pyridine moieties are found in commercial herbicides like pyroxsulam. nih.govresearchgate.net The pyrimidine-2-thiol (B7767146) structure is a versatile scaffold for creating new pesticides and herbicides by leveraging its ability to interact effectively with biological systems. chemimpex.com Research into novel trifluoromethyl pyrimidine derivatives containing amide moieties has demonstrated significant antifungal and moderate insecticidal activities, highlighting the importance of this chemical class in developing new crop protection agents. nih.gov

Building Block for Novel Heterocyclic Architectures

The reactivity of the pyrimidine-2-thiol core makes it an excellent starting material for synthesizing a variety of novel heterocyclic systems. The thioamide-iminothiol tautomerism allows it to react with different reagents to form fused ring systems. For example, pyrimidine-2-thiol derivatives can be used as key intermediates to synthesize nitrogen bridgehead compounds and other complex heterocyclic systems like thiazolo[4,5-d]pyrimidines. mdpi.comresearchgate.net The pyrrolo[2,3-d]pyrimidine scaffold, another important heterocyclic system accessible from pyrimidine precursors, is found in many biologically critical molecules. mdpi.com The reactivity of 2-polyfluoroalkyl-4-pyrones, which are related fluorinated heterocycles, in ring-opening reactions has been applied to prepare a wide range of trifluoromethylated azaheterocycles, demonstrating the synthetic utility of such fluorinated building blocks. mdpi.com

Contributions to Advanced Materials Science

The unique electronic and self-assembly properties of this compound and its derivatives have led to their use in the field of advanced materials, particularly in surface science and optoelectronics.

Surface Adsorption and Monolayer Formation on Metal Substrates (e.g., Au(111))

Thiols are well-known for their ability to form stable, ordered self-assembled monolayers (SAMs) on gold surfaces. keio.ac.jp This property is critical for creating new functional surfaces for applications in nanoscience and molecular electronics. Research on a closely related compound, 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT), has provided detailed insights into this process. Using electrochemical scanning tunneling microscopy (EC-STM), it was demonstrated that HTPT molecules spontaneously organize on a Au(111) surface to produce a highly ordered monolayer. acs.org The presence of the functional groups on the pyrimidine ring dictates the final structure of the adlayer, leading to an assembly with a uniform orientation of molecules on the substrate. acs.org This ordered structure was found to be stable over a broad potential range. acs.org

ParameterFinding
SubstrateAu(111)
Molecule4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT)
Observation TechniqueElectrochemical Scanning Tunneling Microscopy (EC-STM)
Adlayer StructureHighly ordered monolayer
Superstructure(4 × √3)R-30°
Potential Stability Range-0.40 V to 0.55 V
Data derived from an EC-STM study on the adsorption behavior of a derivative on a gold surface. acs.org

Modification of Perovskite Materials for Enhanced Photoluminescence and Photovoltaic Performance

Thiol-containing molecules have emerged as promising additives and surface ligands for improving the performance and stability of metal halide perovskite solar cells. acs.orgresearchgate.net These compounds can passivate defects at the perovskite surface, reducing non-radiative recombination and enhancing photoluminescence (PL). acs.orgnih.gov A systematic study of five pyrimidine derivatives showed that those containing thiol groups form thiolates that increase the PL intensity of the perovskite film. acs.orgresearchgate.net The most significant all-around improvement in PL intensity, stability, and photovoltaic performance for Cs₀.₁₅FA₀.₈₅PbI₃ perovskites was achieved using 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. acs.orgresearchgate.net This highlights how combining a thiol with other functional groups on a pyrimidine core can be a powerful strategy for developing superior additives for perovskite-based optoelectronics. acs.org

AdditiveEffect on Cs₀.₁₅FA₀.₈₅PbI₃ Perovskite
Thiol-containing pyrimidine derivativesFormation of thiolates in the presence of perovskite precursors. acs.org
Increase in the photoluminescence intensity of the film. acs.orgresearchgate.net
4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiolLargest all-around improvement in PL intensity. acs.orgresearchgate.net
Enhanced stability and photovoltaic performance. acs.orgresearchgate.net
Summary of findings from an investigation into multifunctional thiol-containing additives for perovskites. acs.orgresearchgate.net

Development of Ligand Systems for Inorganic Chemistry

The nitrogen and sulfur atoms in this compound make it an excellent ligand for coordinating with metal ions. In its deprotonated (thiolate) form, it can act as a bidentate ligand, binding to a metal center through both a nitrogen and the sulfur atom. This has been exploited in the development of novel inorganic complexes with interesting catalytic and structural properties.

Research has shown that 4-(trifluoromethyl)pyrimidine-2-thiolate can be used to synthesize dioxidomolybdenum(VI) complexes. researchgate.net These complexes have been investigated as homogeneous catalysts for the reduction of perchlorate, mimicking the reactivity of certain molybdoenzymes. researchgate.net In these systems, the pyrimidine-2-thiolate ligand was found to be more efficient for the catalytic cycle compared to some pyridine-2-thiolate systems. researchgate.net The rate-determining step in the catalytic reaction was identified as the initial oxygen atom transfer from the [MoO₂(L)₂] complex to a phosphine reductant. researchgate.net The electronic properties imparted by the trifluoromethyl group on the pyrimidine ring play a crucial role in tuning the catalytic activity of the metal center. researchgate.net Similarly, related ligands like 5-(trifluoromethyl)-2-pyridinethiolate have been used to create complex bimetallic Pt(II)-Tl(I) extended chains, demonstrating the versatility of these ligands in constructing sophisticated coordination architectures. acs.org

Design of Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately, the function of the MOF. While direct examples of MOFs constructed with this compound as the primary linker are not extensively documented in peer-reviewed literature, its molecular structure suggests significant potential for this application.

The design of fluorinated MOFs (F-MOFs) is a growing area of research, as the incorporation of fluorine atoms into the framework can impart unique properties such as hydrophobicity, enhanced chemical stability, and altered gas adsorption selectivities. The high electronegativity of the fluorine atoms in the trifluoromethyl group of this compound can create an electron-dense pore environment within a hypothetical MOF. This could lead to specific interactions with guest molecules, making such materials potentially useful for gas storage and separation applications.

The bifunctional nature of this compound, possessing both a nitrogen atom within the pyrimidine ring and a sulfur atom in the thiol group, allows for various coordination modes with metal centers. This versatility in coordination can lead to the formation of diverse and novel MOF topologies. The pyrimidine-2-thiolate anion can act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks, which is a fundamental requirement for MOF construction.

Catalytic Applications of Metal Complexes Derived from Pyrimidine-2-thiolates

The ability of this compound to form stable complexes with a variety of transition metals opens up avenues for its use in catalysis. The electronic properties of the ligand can significantly influence the catalytic activity of the metal center.

Oxygen Atom Transfer Reactions

Research has shown that dioxidomolybdenum(VI) complexes bearing pyrimidine-2-thiolate and pyridine-2-thiolate ligands are active in oxygen atom transfer (OAT) reactions. A notable study involved the synthesis of a dioxidomolybdenum(VI) complex with 4-(trifluoromethyl)pyrimidine-2-thiolate as a ligand to investigate its catalytic activity in perchlorate reduction researchgate.net. The electron-withdrawing nature of the trifluoromethyl group is hypothesized to modulate the electronic properties of the molybdenum center, thereby influencing the kinetics and efficiency of the catalytic cycle researchgate.net.

In related systems, kinetic studies on molybdenum(VI) complexes with pyrimidine-2-thiolate ligands demonstrated faster OAT rates compared to those with pyridine-2-thiolate ligands figshare.com. The catalytic activity of these complexes has been explored in the oxidation of phosphines, with the specific ligand framework influencing the reaction rates and efficiency figshare.com. For instance, a molybdenum complex with pyrimidine-2-thiolate was found to be an efficient catalyst for the OAT reaction between dimethyl sulfoxide (DMSO) and triphenylphosphine (PPh₃) figshare.com.

The table below summarizes the catalytic activity of some molybdenum(VI) complexes in OAT reactions.

Catalyst PrecursorOxygen DonorOxygen AcceptorCatalytic Efficiency
[MoO₂(PymS)₂]Me₂SO, Ph₂SOPPh₃Efficient
[MoO₂(PyS)₂]Me₂SO, Ph₂SOPPh₃Moderately Active
[MoO₂(4-MePyS)₂]Me₂SO, Ph₂SOPPh₃Moderately Active
[MoO₂(6-MePyS)₂]Me₂SO, Ph₂SOPPh₃Efficient

Data compiled from research on pyrimidine- and pyridine-2-thiolate molybdenum complexes figshare.com. PymS = pyrimidine-2-thiolate, PyS = pyridine-2-thiolate, 4-MePyS = 4-methylpyridine-2-thiolate, 6-MePyS = 6-methylpyridine-2-thiolate.

Influence of Electron-Withdrawing Groups

The presence of electron-withdrawing substituents on the pyrimidine or pyridine ring of the thiolate ligand can have a pronounced effect on the reactivity of the metal complex. In studies of tungsten acetylene complexes stabilized by substituted pyridine-2-thiolate ligands, it was observed that a combination of high steric demand and electron-withdrawing features could prevent certain intramolecular reactions nih.gov. Specifically, a nitro group (a strong electron-withdrawing group) on the pyridine-2-thiolate ligand was found to influence the electronic properties of the tungsten center, affecting its oxidative stability and reactivity nih.gov. This principle suggests that the trifluoromethyl group in this compound would similarly impart distinct electronic characteristics to its metal complexes, potentially leading to unique catalytic selectivities.

The research into metal complexes of this compound and its derivatives is an active field, with the potential for discovering novel catalysts for a range of organic transformations. The systematic modification of the ligand structure provides a powerful tool for tuning the catalytic properties of the corresponding metal complexes.

Q & A

Q. What are the established synthesis routes for 4-(trifluoromethyl)pyrimidine-2-thiol and its derivatives?

The compound is synthesized via nucleophilic substitution or metal-mediated reactions. For example, platinum(II) complexes are prepared by reacting [Pt(bzq)(NCMe)₂]ClO₄ with this compound in equimolar ratios, using NEt₃ as a base to deprotonate the thiol group . Derivatives like 6-amino-5-nitro variants can be synthesized via brominated intermediates, as described in methods for brominated pyrimidines . Optimization often involves adjusting solvent polarity (e.g., THF) and stoichiometry to minimize side reactions .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard. For example, the half-lantern structure of [{Pt(bzq)(μ-L)}₂] (L = this compound) reveals Pt–Pt distances of 2.61–2.62 Å, confirmed by SHELXL refinement . Spectroscopic methods include:

  • Electronic absorption spectroscopy : Detects low-intensity metal-metal-to-ligand charge transfer (MMLCT) bands at ~486 nm in CH₂Cl₂ .
  • IR and NMR : Used to validate ligand coordination modes (e.g., κN,S bridging) and purity .

Q. What strategies are employed to design coordination polymers using this compound?

The thiol group acts as a versatile linker. Rational design involves:

  • Selecting metal nodes (e.g., Pt, Pd) with compatible coordination geometries.
  • Incorporating auxiliary ligands (e.g., benzoquinoline) to stabilize polymeric frameworks .
  • Controlling reaction conditions (e.g., solvent, temperature) to favor 1D or 2D architectures. Evidence from pyrimidine-thiol-based polymers highlights the importance of π-π stacking and hydrogen bonding .

Advanced Questions

Q. How can researchers address low yields in the synthesis of platinum complexes with this compound?

Low yields (e.g., 30–40% in [{Pt(bzq)(μ-L)Cl}₂]) arise from competing side reactions. Mitigation strategies include:

  • Precursor selection : Using [Pt(bzq)(NCMe)₂]ClO₄ instead of chlorido-bridged dimers reduces halide interference .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility of reactants .
  • Catalytic additives : Excess NEt₃ ensures complete deprotonation of the thiol ligand .

Q. What experimental approaches elucidate charge transfer transitions in platinum complexes of this compound?

MMLCT transitions are probed via:

  • UV-Vis spectroscopy : Bands at 486 nm (ε ≈ 500 M⁻¹cm⁻¹) in CH₂Cl₂ correlate with Pt–Pt interactions .
  • TD-DFT calculations : Validate assignments by simulating electronic transitions and comparing experimental vs. theoretical spectra .
  • X-ray absorption spectroscopy (XAS) : Provides insight into metal-centered orbital contributions .

Q. How does oxidation of this compound-containing platinum complexes affect their electronic properties?

Two-electron oxidation with halogens (X₂) converts Pt(II) to Pt(III) complexes, [{Pt(bzq)(μ-L)X}₂]. Key changes include:

  • Red-shifted absorption bands : Due to increased metal-metal interaction upon oxidation .
  • Altered redox potentials : Cyclic voltammetry shows reversible Pt(II)/Pt(III) couples at ~0.8 V (vs. Ag/AgCl) .
  • Structural rigidity : Oxidation preserves the half-lantern structure, maintaining Pt–Pt distances (2.61–2.62 Å) .

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine-2-thiol derivatives?

Limited synthetic data (e.g., insufficient yields or characterization) often lead to conflicting bioactivity claims. Methodological solutions include:

  • Standardized protocols : Reproducing synthesis under controlled conditions (e.g., inert atmosphere, purified reagents) .
  • High-throughput screening : Testing derivatives against a panel of biological targets (e.g., kinases, microbial strains) to identify structure-activity relationships .
  • Meta-analysis : Cross-referencing literature (e.g., acute toxicity studies in ) to identify outliers or methodological biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.